molecular formula C12H11NOS B8487810 Thioacetic acid squinolin-3-ylmethyl ester

Thioacetic acid squinolin-3-ylmethyl ester

Cat. No. B8487810
M. Wt: 217.29 g/mol
InChI Key: PXNHGFXOYAWKJM-UHFFFAOYSA-N
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Patent
US07045626B2

Procedure details

3-Chloromethylquinoline hydrochloride—3-Quinolylmethanol (9.85 g) was taken up in dry benzene (200 ml) and stirred followed by the addition of thionyl chloride (14.69 ml). An immediate yellow precipitate was obtained. Stirring was maintained at rt for 2 h. A light yellow solid was filtered off and dried to give the subtitle compound (13 g).
Name
3-Chloromethylquinoline hydrochloride 3-Quinolylmethanol
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
14.69 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:5]=[N:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2.N1C2C(=CC=CC=2)C=[C:16]([CH2:24][OH:25])C=1.[S:26](Cl)(Cl)=O>C1C=CC=CC=1>[C:24]([S:26][CH2:3][C:4]1[CH:5]=[N:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:25])[CH3:16] |f:0.1.2|

Inputs

Step One
Name
3-Chloromethylquinoline hydrochloride 3-Quinolylmethanol
Quantity
9.85 g
Type
reactant
Smiles
Cl.ClCC=1C=NC2=CC=CC=C2C1.N1=CC(=CC2=CC=CC=C12)CO
Step Two
Name
Quantity
14.69 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An immediate yellow precipitate was obtained
STIRRING
Type
STIRRING
Details
Stirring
FILTRATION
Type
FILTRATION
Details
A light yellow solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)SCC=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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